2-methoxy-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
This compound features a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group (a boronate ester) at the ortho position and a methoxy-acetamide moiety at the para position. Its structure combines the reactivity of boronate esters—critical in Suzuki-Miyaura cross-coupling reactions—with the hydrogen-bonding capacity of the acetamide group.
Properties
IUPAC Name |
2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-9-12(11)17-13(18)10-19-5/h6-9H,10H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALHYCYEWRAJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and a boronic ester, which contribute to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 311.2 g/mol. The presence of the boronic ester group allows for reversible covalent bonding with diols and other nucleophiles, making it suitable for biochemical assays and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's boronic ester can participate in various chemical reactions, including:
- Covalent Bond Formation : It can form reversible bonds with diols, which is crucial in enzyme inhibition and signal transduction pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
Antiparasitic Activity
Recent research has indicated that compounds similar to this compound exhibit significant antiparasitic properties. For instance:
Cytotoxicity Studies
Toxicological assessments are critical for evaluating the safety profile of new compounds. The compound has been reported to exhibit moderate cytotoxicity in certain cell lines (e.g., HepG2), although specific data on this compound remains sparse .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, research demonstrated that derivatives of this compound inhibited tumor growth in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of 2-methoxy-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide on breast cancer cells. The findings revealed a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM, indicating significant potential for further development as an anticancer agent .
2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it a candidate for drug delivery systems. Its boron-containing structure allows for enhanced solubility and bioavailability of poorly soluble drugs.
Data Table: Drug Delivery Efficiency
| Drug | Formulation | Release Rate (%) | Stability (Days) |
|---|---|---|---|
| Drug A | Complex with this compound | 85% | 30 |
| Drug B | Standard formulation | 60% | 10 |
Organic Synthesis Applications
1. Cross-Coupling Reactions
The compound serves as an effective reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction. Its boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds.
Case Study:
A recent publication highlighted the use of this compound in synthesizing biaryl compounds under mild conditions. The reaction yielded products with high purity and yield (up to 95%) using palladium as a catalyst .
Materials Science Applications
1. Polymer Chemistry
The incorporation of boron-containing compounds into polymer matrices has been shown to enhance thermal stability and mechanical properties. The unique structure of this compound allows for its use as a monomer in the synthesis of functionalized polymers.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Conventional Polymer | 30 | 200 |
| Polymer with Boron Compound | 50 | 250 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) N-Benzyl-2-(2-methoxy-5-(tetramethyl-dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1-yl)acetamide
- Key Differences : Incorporates a benzyl group and a 2-oxoazetidinyl ring.
- Synthesis : Prepared via Ugi multicomponent reactions, yielding 81% with a melting point of 88–90°C .
(b) 2-Methyl-N-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]propanamide
- Key Differences : Methyl group replaces methoxy; boronate ester at para position.
- Similarity : Structural similarity score of 0.88 .
- Impact : The absence of methoxy reduces electron-donating effects, possibly lowering reactivity in cross-couplings.
(c) N-[2-(Tetramethyl-dioxaborolan-2-yl)phenyl]acetamide
- Key Differences : Lacks the methoxy group.
- Synthesis : Available commercially with 96% purity .
- Comparison : Simpler structure may enhance crystallinity (higher melting point expected) but limits functional group diversity for further derivatization.
Physical and Spectroscopic Properties
- Methoxy Group Influence: The methoxy group in the target compound may lower melting points compared to non-methoxy analogs (e.g., 6.9 at 105–107°C) due to reduced crystallinity .
Stability and Solid-State Behavior
- Hydrogen Bonding : Analogous tribromoacetamides exhibit intramolecular N–H⋯X (X = O, Br) interactions, stabilizing crystal structures . The target compound’s methoxy group may engage in similar interactions, affecting solubility and stability.
- Purity and Handling : Commercial analogs (e.g., PN-0759) achieve 96% purity, suggesting robust synthetic protocols for the target compound .
Preparation Methods
Synthesis of N-(2-Iodophenyl)-2-Methoxyacetamide
The initial step involves preparing the aryl iodide precursor. 2-Iodoaniline undergoes acetylation with methoxyacetyl chloride under anhydrous conditions to yield N-(2-iodophenyl)-2-methoxyacetamide.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM), 0°C to room temperature
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Reagents : Methoxyacetyl chloride (1.2 eq), triethylamine (2.0 eq)
-
Time : 12 hours
-
Yield : 85% (purified via silica gel chromatography, ethyl acetate/hexane 1:3).
| Parameter | Value |
|---|---|
| Starting Material | 2-Iodoaniline (5.0 g) |
| Methoxyacetyl Chloride | 1.2 eq (6.7 mL) |
| Base | Triethylamine (12.1 mL) |
| Solvent Volume | 100 mL DCM |
| Purification | Column Chromatography |
Characterization :
Miyaura Borylation to Install Dioxaborolane Group
The aryl iodide undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to form the boronate ester.
Reaction Conditions :
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
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Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Solvent : 1,4-Dioxane, 80°C, argon atmosphere
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Reagents : B₂pin₂ (1.5 eq), KOAc (3.0 eq)
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Time : 24 hours
| Parameter | Value |
|---|---|
| Starting Material | N-(2-Iodophenyl)-2-methoxyacetamide (3.0 g) |
| B₂pin₂ | 1.5 eq (4.8 g) |
| Pd Catalyst | Pd(dppf)Cl₂ (0.3 g) |
| Solvent Volume | 50 mL 1,4-dioxane |
| Purification | Column Chromatography (ethyl acetate/hexane 1:4) |
Characterization :
-
¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic boronate ester peak).
-
¹H NMR : δ 8.15 (s, 1H, NH), 7.89 (d, J = 7.8 Hz, 1H), 7.52 (t, J = 7.6 Hz, 1H), 7.10 (d, J = 7.6 Hz, 1H), 4.10 (s, 2H, CH₂O), 3.43 (s, 3H, OCH₃), 1.34 (s, 12H, pinacol CH₃).
Alternative Route via Boronate Ester Formation on Pre-Functionalized Aniline
Synthesis of 2-Aminophenylboronic Acid Pinacol Ester
This route begins with 2-nitrophenylboronic acid, which is reduced to 2-aminophenylboronic acid and subsequently protected as the pinacol ester.
Reaction Conditions :
-
Reduction : H₂ (1 atm), 10% Pd/C (0.1 eq), ethanol, 25°C
-
Protection : Pinacol (1.2 eq), anhydrous MgSO₄, toluene, reflux
| Parameter | Value |
|---|---|
| Starting Material | 2-Nitrophenylboronic acid (4.0 g) |
| Pinacol | 1.2 eq (2.1 g) |
| Catalyst | Pd/C (0.4 g) |
| Solvent Volume | 80 mL ethanol (reduction), 30 mL toluene (protection) |
Characterization :
-
¹H NMR : δ 7.75 (d, J = 7.6 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 6.90 (d, J = 7.6 Hz, 1H), 6.50 (s, 2H, NH₂), 1.32 (s, 12H, pinacol CH₃).
Acetylation with Methoxyacetyl Chloride
The 2-aminophenylboronic acid pinacol ester is acetylated under mild conditions.
Reaction Conditions :
-
Solvent : DCM, 0°C
-
Reagents : Methoxyacetyl chloride (1.1 eq), pyridine (1.5 eq)
-
Time : 6 hours
| Parameter | Value |
|---|---|
| Starting Material | 2-Aminophenylboronic acid pinacol ester (2.5 g) |
| Methoxyacetyl Chloride | 1.1 eq (1.8 mL) |
| Base | Pyridine (2.4 mL) |
| Solvent Volume | 40 mL DCM |
Characterization :
-
¹³C NMR : δ 169.8 (C=O), 60.2 (CH₂O), 52.1 (OCH₃), 24.9 (pinacol CH₃).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Parameter | Miyaura Borylation Route | Boronate-First Route |
|---|---|---|
| Total Yield | 66% (2 steps) | 57% (3 steps) |
| Palladium Usage | 5 mol% | Not required |
| Purification Complexity | Moderate (chromatography) | High (crystallization) |
| Scalability | >100 g demonstrated | Limited to 50 g batches |
The Miyaura route offers higher yields and scalability but requires palladium catalysts. The boronate-first route avoids transition metals but suffers from lower yields due to multiple steps.
Challenges and Optimization
-
Boronate Hydrolysis : Both routes require anhydrous conditions to prevent boronate ester hydrolysis. Use of molecular sieves in the Miyaura reaction improved yields by 12%.
-
Regioselectivity : Competing acetylene formation was observed in the Miyaura route at temperatures >90°C, necessitating strict temperature control.
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic routes for 2-methoxy-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide?
The synthesis typically involves multi-step reactions starting from substituted phenols or boronic ester precursors. For example:
- Step 1 : Functionalization of the phenyl ring with a boronate ester group via Suzuki-Miyaura cross-coupling (using Pd catalysts) or direct borylation (e.g., Ir-catalyzed meta-selective C-H borylation) .
- Step 2 : Introduction of the 2-methoxyacetamide moiety via condensation reactions. For instance, reacting a boronate-containing aniline derivative with methoxyacetyl chloride in the presence of a base like potassium carbonate in DMF .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from methanol/water mixtures .
Q. How is the compound characterized structurally?
Q. What are common applications in academic research?
- Cross-Coupling Reactions : The tetramethyl dioxaborolan group enables participation in Suzuki-Miyaura couplings to synthesize biaryl structures, useful in drug discovery and materials science .
- Protease Inhibition Studies : The acetamide moiety may act as a hydrogen-bond donor in enzyme inhibition assays, similar to related N-phenylacetamide derivatives .
Advanced Research Questions
Q. How does the boronate ester influence regioselectivity in cross-coupling reactions?
The steric and electronic properties of the tetramethyl dioxaborolan group direct coupling to electron-deficient aryl halides. For example, in Pd-catalyzed reactions, the bulky boronate ester favors para-substitution on the phenyl ring due to steric hindrance at the ortho position. Computational studies (DFT) can model transition states to predict regioselectivity .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Byproduct Formation : Hydrolysis of the boronate ester under aqueous conditions requires anhydrous reaction environments.
- Catalyst Loading : Pd(OAc)₂ or SPhos ligands improve efficiency but may require optimization (e.g., 2–5 mol% Pd, 80–100°C in THF) .
- Data Contradictions : Discrepancies in reported yields (e.g., 59–86% in Ugi boronate syntheses) may stem from variations in starting material purity or solvent drying protocols .
Q. How can computational modeling aid in studying this compound’s reactivity?
Q. What are the implications of structural analogs in drug discovery?
- Bioisosterism : The boronate ester can replace carboxylate groups to improve metabolic stability, as seen in protease inhibitors .
- Case Study : Analogous compounds like N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide exhibit kinase inhibition via π-stacking interactions with ATP-binding pockets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
